molecular formula C29H14Cl2N5Na3O12S3 B13798478 1,3-Benzenedisulfonic acid, 4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-6-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-, trisodium salt CAS No. 72639-34-0

1,3-Benzenedisulfonic acid, 4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-6-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-, trisodium salt

Cat. No.: B13798478
CAS No.: 72639-34-0
M. Wt: 860.5 g/mol
InChI Key: PVUMSTBMNJIIFM-UHFFFAOYSA-K
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Description

1,3-Benzenedisulfonic acid, 4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-6-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-, trisodium salt is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including sulfonic acid, amino, and carbonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the introduction of sulfonic acid groups, amino groups, and carbonyl groups onto the benzene and anthracene rings. Typical reaction conditions may include:

    Sulfonation: Introduction of sulfonic acid groups using sulfuric acid or oleum.

    Amination: Introduction of amino groups using amines under acidic or basic conditions.

    Carbonylation: Introduction of carbonyl groups using carbon monoxide and a suitable catalyst.

Industrial Production Methods

Industrial production of such complex compounds often involves:

    Batch Processing: Sequential addition of reagents and purification steps.

    Continuous Flow Processing: Streamlined production with continuous addition of reagents and removal of products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups using oxidizing agents.

    Reduction: Conversion of carbonyl groups to alcohols using reducing agents.

    Substitution: Replacement of sulfonic acid groups with other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst in organic reactions due to its multiple functional groups.

    Material Science: Incorporation into polymers and other materials for enhanced properties.

Biology

    Biochemical Probes: Use as a probe to study biochemical pathways and interactions.

    Drug Development: Potential use in the development of new pharmaceuticals.

Medicine

    Diagnostic Agents: Use in diagnostic imaging and assays.

    Therapeutic Agents: Potential use in targeted drug delivery systems.

Industry

    Dyes and Pigments: Use in the production of dyes and pigments due to its chromophoric groups.

    Sensors: Incorporation into sensors for detecting various analytes.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets and pathways. For example:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interaction with cell surface receptors to modulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenedisulfonic acid derivatives: Compounds with similar sulfonic acid groups.

    Anthracene derivatives: Compounds with similar anthracene rings.

    Quinoxaline derivatives: Compounds with similar quinoxaline rings.

Uniqueness

This compound is unique due to its combination of multiple functional groups and complex structure, which may confer unique chemical and biological properties.

Properties

CAS No.

72639-34-0

Molecular Formula

C29H14Cl2N5Na3O12S3

Molecular Weight

860.5 g/mol

IUPAC Name

trisodium;4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-6-[(2,3-dichloroquinoxaline-6-carbonyl)amino]benzene-1,3-disulfonate

InChI

InChI=1S/C29H17Cl2N5O12S3.3Na/c30-27-28(31)35-15-7-11(5-6-14(15)34-27)29(39)36-17-8-16(19(49(40,41)42)10-20(17)50(43,44)45)33-18-9-21(51(46,47)48)24(32)23-22(18)25(37)12-3-1-2-4-13(12)26(23)38;;;/h1-10,33H,32H2,(H,36,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;/q;3*+1/p-3

InChI Key

PVUMSTBMNJIIFM-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]

Origin of Product

United States

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